molecular formula C9H10BNO3 B8206713 (2-Methyl-3-oxoisoindolin-5-yl)boronicacid

(2-Methyl-3-oxoisoindolin-5-yl)boronicacid

Cat. No.: B8206713
M. Wt: 190.99 g/mol
InChI Key: JCIJKYTUSUMBFF-UHFFFAOYSA-N
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Description

(2-Methyl-3-oxoisoindolin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an isoindolinone core, which is further substituted with a methyl group at the 2-position and a keto group at the 3-position. The unique structural features of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid make it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid typically involves the formation of the isoindolinone core followed by the introduction of the boronic acid functional group. One common synthetic route starts with the cyclization of an appropriate precursor to form the isoindolinone ring. This can be achieved through a variety of methods, including the reaction of an ortho-substituted benzamide with a suitable electrophile. Once the isoindolinone core is formed, the methyl and keto groups are introduced via selective functionalization reactions.

The boronic acid group is then introduced through a borylation reaction. This can be accomplished using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the borylation process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-oxoisoindolin-5-yl)boronic acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Comparison with Similar Compounds

(2-Methyl-3-oxoisoindolin-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid lies in its combination of the isoindolinone core with the boronic acid functional group, providing a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

(2-methyl-3-oxo-1H-isoindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-11-5-6-2-3-7(10(13)14)4-8(6)9(11)12/h2-4,13-14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIJKYTUSUMBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(C2=O)C)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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